N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide

Chemical Vendor Specifications Purity Structure Confirmation

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide (CAS 899731-05-6, molecular formula C15H18N2O5, molecular weight 306.32 g/mol) is a synthetic organic compound belonging to the spirocyclic benzamide class. Structurally, it combines a 4-nitrobenzamide moiety with a 1,4-dioxaspiro[4.4]nonane scaffold via a methylene linker at the 2-position.

Molecular Formula C15H18N2O5
Molecular Weight 306.318
CAS No. 899731-05-6
Cat. No. B2400269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide
CAS899731-05-6
Molecular FormulaC15H18N2O5
Molecular Weight306.318
Structural Identifiers
SMILESC1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H18N2O5/c18-14(11-3-5-12(6-4-11)17(19)20)16-9-13-10-21-15(22-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,16,18)
InChIKeyBEBDNTHUTJZIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide (CAS 899731-05-6) – Basic Identity and Class Context


N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide (CAS 899731-05-6, molecular formula C15H18N2O5, molecular weight 306.32 g/mol) is a synthetic organic compound belonging to the spirocyclic benzamide class. Structurally, it combines a 4-nitrobenzamide moiety with a 1,4-dioxaspiro[4.4]nonane scaffold via a methylene linker at the 2-position . The compound is primarily cataloged as a research chemical and screening compound, with a typical vendor-supplied purity of ≥95% [1]. However, publicly available authoritative pharmacological, physicochemical, or comparative performance data for this specific compound are extremely limited [2].

Why Generic Substitution of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide Carries Undefined Risk


In the absence of publicly available comparative biological or physicochemical data, generic substitution within the spirocyclic benzamide class introduces unquantifiable risk. While close structural analogs exist—such as N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide (unsubstituted phenyl, CAS 899958-45-3) or the regioisomeric 3-nitrobenzamide derivative (CAS 899958-32-8)—no head-to-head studies have been published comparing their reactivity, target engagement, solubility, or metabolic stability . The 4-nitro substitution pattern is known in other chemical series to influence electronic properties and hydrogen-bonding capacity, but these effects have not been quantified for this specific scaffold [1]. Consequently, assuming functional equivalence without empirical validation cannot be scientifically justified [2].

Quantitative Evidence Guide for Selecting N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide Over Analogs


Evidence Item 1: Structural Identity and Chemical Purity Validation

At the most fundamental procurement level, the target compound is differentiated by its precise structural identity confirmed via InChI Key (BEBDNTHUTJZIMD-UHFFFAOYSA-N), and a vendor-reported purity threshold. The closest unsubstituted analog, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide (CAS 899958-45-3), lacks the 4-nitro group, resulting in a lower molecular weight (261.32 vs. 306.32 g/mol) and absence of the electron-withdrawing nitro functionality . However, no quantitative comparative purity or characterization data (e.g., HPLC traces, melting points) are publicly available for either compound to enable direct quality benchmarking .

Chemical Vendor Specifications Purity Structure Confirmation

Evidence Item 2: Electronic Effect Inference from 4-Nitro Substitution

The 4-nitro substituent is a strong electron-withdrawing group (Hammett σp = 0.78). In general benzamide series, this substitution lowers the pKa of the amide NH and influences π-stacking interactions [1]. The unsubstituted benzamide analog (CAS 899958-45-3) lacks this electronic modulation, and the 3-nitro regioisomer (CAS 899958-32-8) differs in dipole moment and steric profile. However, no experimental pKa, logD, or binding affinity data are available for any compound in this spirocyclic series to quantify these electronic effects .

Medicinal Chemistry Structure-Activity Relationship Electron-Withdrawing Group

Evidence Item 3: Absence of Validated Biological Differentiation

A systematic search of PubChem BioAssay, ChEMBL, and PubMed reveals no deposited bioactivity data for CAS 899731-05-6 [1]. Some vendor descriptions anecdotally mention 'antimicrobial and anticancer properties,' but these claims lack any linked assay identifiers, quantitative IC50 values, or comparator data against structurally related analogs [2]. In contrast, the oxaspiro[4.4]nonane class (TACE inhibitors) has published potent cellular activity (e.g., suppression of LPS-induced TNF-α) with explicit IC50 values [3], but the target compound's dioxaspiro scaffold and nitrobenzamide terminus place it outside that pharmacophore.

Biological Screening Antimicrobial Anticancer Data Gap

Recommended Application Scenarios for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide Based on Current Evidence


Scenario 1: Exploratory Medicinal Chemistry as a Structurally Novel Building Block

Given the complete absence of biological data, the most rational application for procurement is as a structurally novel building block in exploratory medicinal chemistry. The unique combination of a 1,4-dioxaspiro[4.4]nonane core with a 4-nitrobenzamide terminus provides a scaffold not yet explored in published structure-activity relationship studies [1]. Researchers may leverage the nitro group as a synthetic handle for reduction to an aniline derivative, or exploit the ketal moiety for further functionalization, enabling the generation of proprietary compound libraries .

Scenario 2: Analytical Reference Standard Development

The compound can serve as a reference standard for the development of analytical methods targeting spirocyclic benzamide impurities or metabolites, provided that in-house purity certification (e.g., qNMR, HPLC-UV/ELSD) is performed prior to use. Currently, no pharmacopoeial monograph exists, and vendor-supplied purity data (95%+ or 90%+) are not traceable to a certified reference material [2].

Scenario 3: Scaffold-Hopping and Patent Landscape Exploration

For organizations seeking to design around existing intellectual property in the oxaspiro[4.4]nonane TACE inhibitor space (e.g., Ott et al., 2008), the dioxaspiro variant offers a scaffold-hopping opportunity. The replacement of the oxaspiro ring oxygen with a dioxolane ketal introduces different conformational and electronic properties [1]. However, success is entirely contingent upon proprietary in-house profiling, as no public data support a direct advantage over the oxaspiro templates [3].

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.